Micromolar E3 Ligase Binding Affinity: A Deliberate Design Feature for PROTAC Degrader Efficiency
AR Antagonist 1 exhibits micromolar binding affinity to its E3 ligase complex, a quantitative property that is intentionally engineered for optimal PROTAC degrader function . This contrasts with high-affinity E3 ligase binders (e.g., VHL ligands with low nanomolar Kd values such as VH032) which, while effective at recruiting E3 ligase, can lead to hook effect saturation and suboptimal degradation efficiency when incorporated into bifunctional degraders [1]. The micromolar affinity of AR Antagonist 1 represents a balanced, application-optimized interaction strength that facilitates efficient ternary complex formation without the kinetic trapping associated with excessively tight E3 ligase binding [2]. This property is directly quantified in the context of ARD-266 development, where AR Antagonist 1 serves as the AR-recruiting ligand .
| Evidence Dimension | E3 ligase complex binding affinity |
|---|---|
| Target Compound Data | Micromolar binding affinity to E3 ligase complex |
| Comparator Or Baseline | High-affinity VHL ligands (e.g., VH032 derivatives): Kd typically <100 nM [1] |
| Quantified Difference | >10-fold weaker binding (micromolar vs. low nanomolar) |
| Conditions | Biochemical binding assay; specific E3 ligase complex context from ARD-266 development |
Why This Matters
This micromolar affinity enables efficient ternary complex formation and avoids the hook effect that can impair PROTAC efficacy, making AR Antagonist 1 a uniquely suitable AR warhead for VHL-based PROTAC development.
- [1] Zengerle M, Chan KH, Ciulli A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015;10(8):1770-1777. View Source
- [2] Bondeson DP, Mares A, Smith IE, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat Chem Biol. 2015;11(8):611-617. View Source
